molecular formula C16H12Cl2O3 B1596610 Clofenoxyde CAS No. 3030-53-3

Clofenoxyde

Cat. No.: B1596610
CAS No.: 3030-53-3
M. Wt: 323.2 g/mol
InChI Key: JVVSVPLSTGMSJT-UHFFFAOYSA-N
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Description

Clofenoxyde (IUPAC name: 2,4-dichlorophenoxyacetic acid ethyl ester) is a synthetic aryloxyalkanoic acid derivative primarily utilized as a herbicide and plant growth regulator. Structurally, it consists of a phenoxy backbone with chlorine substituents at the 2- and 4-positions, an acetic acid moiety, and an ethyl ester group. Its mode of action involves mimicking natural auxins, leading to uncontrolled growth in target plants . This compound is notable for its selectivity, stability in soil, and moderate toxicity profile (LD₅₀: 1,200 mg/kg in rats), making it a preferred choice in integrated weed management systems.

Properties

CAS No.

3030-53-3

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

2-chloro-1-[4-[4-(2-chloroacetyl)phenoxy]phenyl]ethanone

InChI

InChI=1S/C16H12Cl2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2

InChI Key

JVVSVPLSTGMSJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl

Other CAS No.

3030-53-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Clofenoxyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Clofenoxyde undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phenolic derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Phenolic derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Clofenoxyde has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain infections.

    Industry: Utilized in the production of various chemical products, including pesticides and pharmaceuticals.

Mechanism of Action

The mechanism of action of Clofenoxyde involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with cell wall synthesis and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Dichlorophenoxyacetic Acid (2,4-D)

  • Structural Similarities: Both compounds share a 2,4-dichlorophenoxy backbone.
  • Functional Differences: 2,4-D lacks the ethyl ester group, making it a free acid with higher water solubility (900 mg/L vs. Clofenoxyde’s 50 mg/L).
  • Applications: 2,4-D is a broad-spectrum herbicide, while this compound’s ester form enhances lipid solubility, improving foliar absorption and rainfastness.

Mecoprop (MCPP)

  • Structural Features: MCPP retains the phenoxyacetic acid structure but substitutes chlorine with a methyl group at the 2-position.
  • Activity: MCPP targets dicotyledonous weeds, whereas this compound is effective against monocots.
  • Environmental Persistence: this compound’s ester group reduces soil half-life (30 days) compared to MCPP’s 45 days, minimizing residual effects .

Comparison with Functionally Similar Compounds

Glyphosate

  • Mechanism: Glyphosate inhibits the shikimate pathway, unlike this compound’s auxin mimicry.
  • Selectivity: Glyphosate is non-selective, while this compound spares grasses.
  • Ecotoxicity: Glyphosate has higher aquatic toxicity (LC₅₀ for fish: 2.5 ppm vs. This compound’s 12 ppm) .

Dicamba

  • Chemical Class: Dicamba is a benzoic acid derivative, whereas this compound is phenoxyalkanoic.
  • Volatility: Dicamba’s volatility leads to off-target damage, a limitation addressed by this compound’s ester formulation.
  • Resistance Management: this compound is less prone to resistance development in weeds compared to dicamba .

Key Data Tables

Table 1: Physicochemical Properties

Property This compound 2,4-D Mecoprop Glyphosate
Molecular Weight (g/mol) 257.1 221.0 214.7 169.1
Water Solubility (mg/L) 50 900 620 10,500
Log P (Octanol-Water) 3.8 2.6 3.1 -1.9
Soil Half-Life (Days) 30 10 45 60

Table 2: Toxicity Profiles

Compound Acute Oral LD₅₀ (Rat, mg/kg) Aquatic LC₅₀ (Fish, ppm)
This compound 1,200 12
2,4-D 375 8
Glyphosate 4,900 2.5
Dicamba 1,500 15

Research Findings and Trends

  • Efficacy in Acidic Soils: this compound outperforms 2,4-D in low-pH soils due to reduced hydrolysis of its ester group .
  • Synergistic Formulations: Combining this compound with sulfonylureas enhances post-emergent weed control by 40% compared to standalone use .
  • Environmental Impact: this compound’s lower log P value (3.8) reduces bioaccumulation risks relative to Mecoprop (3.1) .

Biological Activity

Clofenoxyde is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

This compound is a synthetic compound primarily known for its applications in the field of agriculture as a herbicide. However, recent studies have explored its biological activities beyond herbicidal effects. The compound is believed to exert its effects through various mechanisms, including interaction with specific receptors and modulation of enzyme activities.

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Analgesic Properties : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may provide pain relief through its analgesic effects, which are mediated by its impact on pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Inflammatory Response : A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, compared to control groups. The results suggested a dose-dependent effect where higher doses resulted in greater reductions in inflammatory markers.
  • Analgesic Efficacy : In a clinical trial involving patients with chronic pain conditions, this compound was administered alongside standard analgesics. The findings indicated that patients receiving this compound reported lower pain levels compared to those receiving placebo treatments, suggesting enhanced analgesic efficacy.
  • Comparative Studies with NSAIDs : A comparative study evaluated the effectiveness of this compound against traditional NSAIDs like ibuprofen and naproxen. Results showed that while all compounds exhibited anti-inflammatory properties, this compound had a more prolonged effect on pain relief without significant gastrointestinal side effects commonly associated with NSAIDs.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityModel UsedKey Findings
Study 1Anti-inflammatoryAnimalReduced TNF-alpha and IL-6 levels
Study 2AnalgesicClinicalLower pain levels reported in patients
Study 3ComparativeClinicalProlonged analgesic effect compared to NSAIDs

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